

3-methyl-2-oxobutanoic acid conjugate base 3-methyl-2-oxobutanoate

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Compound Focus: 3-Methyl-2-oxobutanoic acid

CAS No.: 759-05-7

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Acid-Base Properties and Hydration Equilibrium

The acid-base chemistry of **3-methyl-2-oxobutanoic acid** is complex due to the **hydration equilibrium** of its α -keto carbonyl group. In aqueous solution, the molecule exists in an equilibrium between the **non-hydrated (oxo)** form and the **hydrated (geminal diol)** form. The proportion of these forms and their respective acid dissociation constants (pKa) are critical for understanding its reactivity [1].

Table 2: Experimentally Determined pKa and Hydration Constants for 3-Methyl-2-oxobutanoic Acid[a]

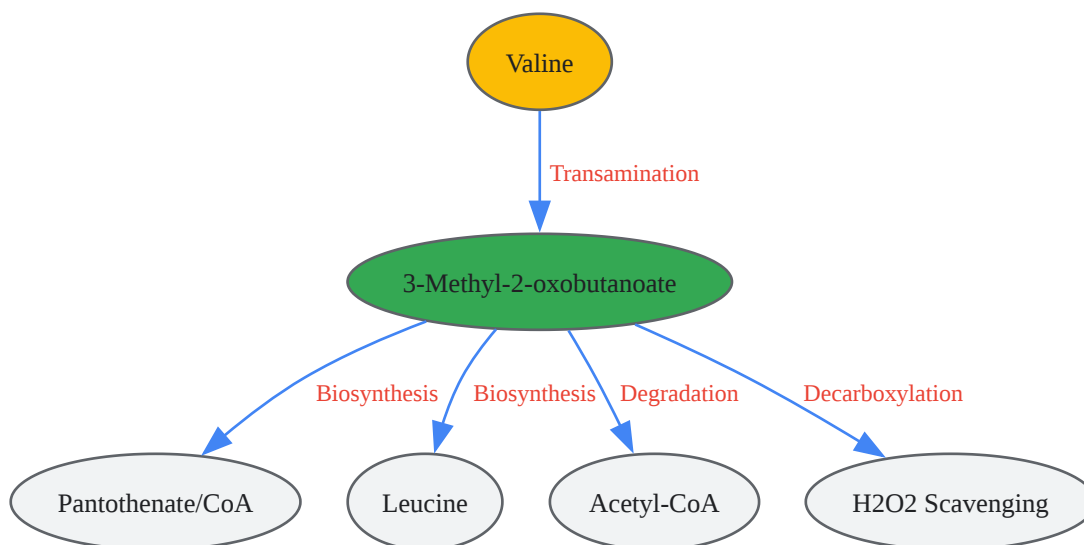
Constant	Value	Description
pKa(oxo)	Not explicitly stated in results	The acid dissociation constant for the non-hydrated (oxo) acid form. The study found that the oxo forms are stronger acids than their hydrated analogs [1].
pKa(hyd)	Not explicitly stated in results	The acid dissociation constant for the hydrated (geminal diol) acid form [1].
Degree of Hydration	Varies with pH	The ratio of hydrated to non-hydrated forms is pH-dependent , with greater hydration occurring in the acidic form than in the carboxylate

Constant	Value	Description
		base form. This equilibrium is sensitive to steric and electronic factors [1].

[a] Data determined by NMR spectrometry at constant ionic strength of 0.15 and 25°C [1].

Biological Roles and Metabolic Pathways

3-Methyl-2-oxobutanoate is a key metabolic intermediate in several essential biochemical pathways [2]. The following diagram illustrates its primary metabolic roles:



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Key metabolic fates of 3-methyl-2-oxobutanoate

Table 3: Key Biological Functions of 3-Methyl-2-oxobutanoate

Functional Role	Description	Relevance
Valine Catabolism	The direct α -keto acid derivative of the branched-chain amino acid valine , formed via transamination; it is further degraded to produce acetyl-CoA [2].	Central to branched-chain amino acid metabolism.

Functional Role	Description	Relevance
Precursor for Biosynthesis	Serves as a direct precursor in the biosynthesis of leucine (via 2-oxoisocaproate) and pantothenic acid (Vitamin B ₅), a vital component of coenzyme A [3] [2].	Links amino acid metabolism to vitamin and cofactor synthesis.
Hydrogen Peroxide Scavenging	Acts as a decarboxylating scavenger of hydrogen peroxide (H ₂ O ₂), a reactive oxygen species. Its reactivity is pH-dependent and influenced by molecular structure and keto-group hydration [4].	Suggests potential pharmaceutical applications as an antioxidant agent.

Experimental Protocols from Key Studies

Determination of pKa and Hydration Constants by NMR

This methodology allows for the simultaneous determination of dissociation constants for both the oxo and hydrated acid forms [1].

- **Objective:** To determine the acid-base dissociation constants (pKa(oxo) and pKa(hyd)) and the degree of hydration for a series of α -keto-carboxylic acids, including **3-methyl-2-oxobutanoic acid**.
- **Materials:**
 - NMR spectrometer ([1]).
 - Sample of **3-methyl-2-oxobutanoic acid**.
 - Buffers for pH adjustment, maintaining a constant ionic strength (0.15 used in the study).
- **Procedure:**
 - Prepare a series of solutions containing the α -keto acid across a wide pH range (e.g., pH 2-9).
 - Acquire **¹H and ¹³C NMR spectra** for each solution at a controlled temperature (25°C used in the study).
 - Monitor the **chemical shifts** of various hydrogen and carbon nuclei as a function of pH.
 - Quantify the **degree of hydration** by integrating NMR signals corresponding to the hydrated and non-hydrated species.
 - Use **non-linear regression analysis** of the chemical shift and hydration data versus pH to fit a model and estimate the pKa values for both the oxo and hydrated forms.
- **Key Measurements:** Chemical shift changes, integration ratios for hydrated/non-hydrated species, pH.

Evaluating Hydrogen Peroxide Scavenging Ability

This protocol measures the compound's reactivity and potential as a protective agent against oxidative stress [4].

- **Objective:** To evaluate the second-order rate constants for the reaction between **3-methyl-2-oxobutanoic acid** and hydrogen peroxide (H_2O_2).
- **Materials:**
 - UV spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
 - Hydrogen peroxide solution.
 - Buffers covering the pH range of interest (2-9).
- **Procedure:**
 - Prepare reaction mixtures with a **molar excess of H_2O_2** over the α -keto acid to establish pseudo-first-order conditions.
 - Follow the reaction progress by monitoring the decrease in UV absorbance at a specific wavelength (e.g., 220 nm or 260 nm) or via HPLC analysis.
 - Determine the **pseudo-first-order rate constants** at each pH from the kinetic data.
 - Calculate the **second-order rate constants** by dividing the observed rate constants by the concentration of H_2O_2 .
 - Plot the second-order rate constants as a function of pH to establish a pH-rate profile, which typically follows a sigmoidal shape.
- **Key Measurements:** UV absorbance or HPLC peak area over time, pH.

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